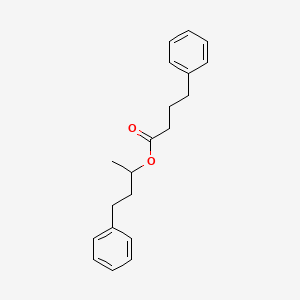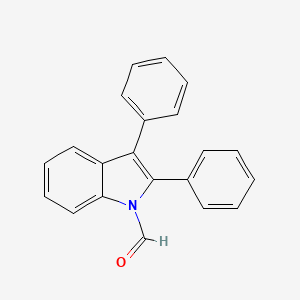
2,3-Diphenyl-1H-indole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-1H-indole-1-carbaldehyde is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of two phenyl groups attached to the indole ring and an aldehyde functional group at the 1-position. Indole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce phenyl groups into the indole ring . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Diphenyl-1H-indole-1-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1H-indole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors . This binding can modulate various signaling pathways, leading to the observed biological effects . For example, indole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the second phenyl group and the aldehyde functional group.
Indole-3-carbaldehyde: Similar structure but lacks the phenyl groups at the 2 and 3 positions.
2,3-Diphenylindole: Lacks the aldehyde functional group.
Uniqueness
2,3-Diphenyl-1H-indole-1-carbaldehyde is unique due to the presence of both phenyl groups and the aldehyde functional group, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
83824-12-8 |
|---|---|
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2,3-diphenylindole-1-carbaldehyde |
InChI |
InChI=1S/C21H15NO/c23-15-22-19-14-8-7-13-18(19)20(16-9-3-1-4-10-16)21(22)17-11-5-2-6-12-17/h1-15H |
InChI Key |
BKQOTHDBBYTIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


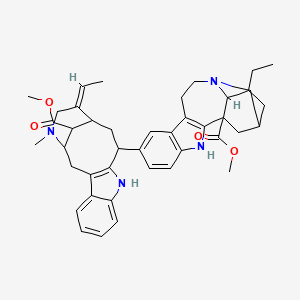
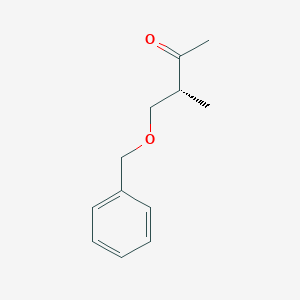
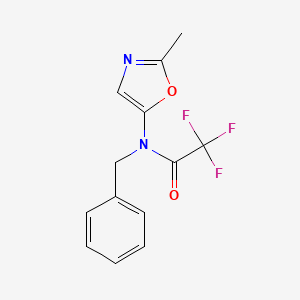
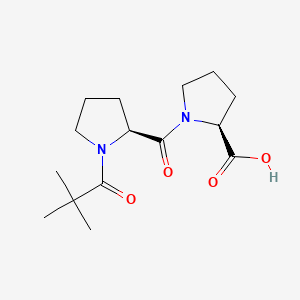

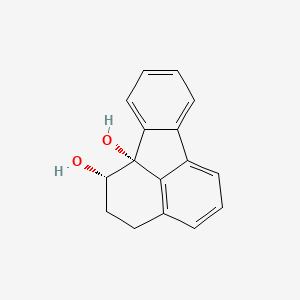
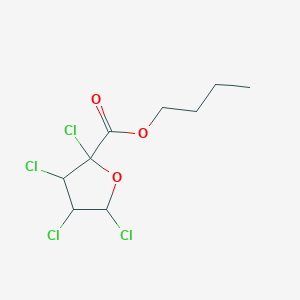
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)
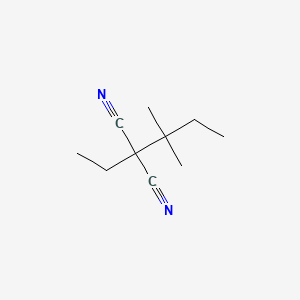

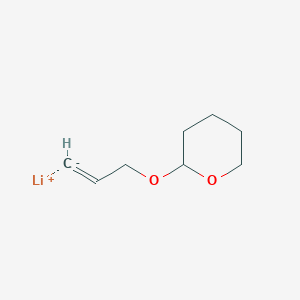
![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
